Product packaging for (-)-Bicuculline(Cat. No.:CAS No. 19730-80-4)

(-)-Bicuculline

Cat. No.: B009332
CAS No.: 19730-80-4
M. Wt: 367.4 g/mol
InChI Key: IYGYMKDQCDOMRE-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Research Perspectives on (-)-Bicuculline's Actions Initially, this compound was primarily understood as a competitive antagonist at the GABA binding site of GABAA receptors.nih.govHowever, research has revealed more complex aspects of its interaction with these receptors and other ion channels. While it is considered a classic competitive inhibitor of GABA binding, studies suggest that this compound can also induce conformational changes in the GABAA receptor, indicating an allosteric mechanism of inhibition.nih.govResearch has also shown that not all ionotropic GABA receptors are susceptible to blockade by this compound, and its efficacy can depend on the specific subunit composition of the GABAA receptor.nih.govnih.govnih.govpnas.orgFor instance, GABAC receptors, composed of ρ-subunits, are typically insensitive to bicuculline (B1666979).nih.govpnas.org

Furthermore, studies have demonstrated that this compound, particularly its quaternary salts like bicuculline methiodide, can have actions on targets other than GABAA receptors, such as small conductance calcium-activated potassium channels (SK channels). nih.govtocris.comphysiology.org This broader activity means that caution is necessary when interpreting results obtained solely with bicuculline, and researchers often use it in conjunction with other pharmacological tools or genetic approaches to dissect specific GABAA receptor-mediated effects. nih.govphysiology.org The ongoing study of GABA receptors continues to reveal nuances in the actions of antagonists like this compound. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO6 B009332 (-)-Bicuculline CAS No. 19730-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19730-80-4

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

(6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1

InChI Key

IYGYMKDQCDOMRE-MSOLQXFVSA-N

SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

Synonyms

(6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one

Origin of Product

United States

Mechanism of Action of Bicuculline at Gabaergic Receptors

Competitive Antagonism at GABA(A) Receptors by (-)-Bicuculline

This compound functions as a competitive antagonist at GABA(A) receptors. nih.govdrugbank.com This means it competes with GABA for binding to the same site on the receptor complex. nih.govhellobio.com Its binding prevents GABA from activating the receptor and opening the associated chloride channel. hellobio.com

Orthosteric Binding Site Interactions of this compound

Studies indicate that this compound binds to the orthosteric site on the GABA(A) receptor, which is the primary binding site for the endogenous agonist, GABA. nih.govhellobio.com This site is located in the extracellular domain of the receptor, typically situated between the beta and alpha subunits. conicet.gov.ar While binding at the orthosteric site, this compound is also suggested to interact with additional sites distinct from the main GABA binding region. nih.gov Given that this compound is significantly larger than GABA, these additional interactions are plausible and may contribute to its antagonist action by stabilizing the receptor in a closed state. nih.gov

Competitive Inhibition of GABA Binding by this compound

As a competitive antagonist, this compound directly inhibits the binding of GABA to the GABA(A) receptor. nih.govresearchgate.net This competitive nature is supported by the observation that increasing concentrations of GABA can overcome the blocking effect of this compound, and conversely, this compound can inhibit GABA binding. nih.gov Biochemical studies have demonstrated that this compound competitively inhibits the binding of tritiated GABA ([³H]GABA) to both high and low affinity binding sites in mammalian brain preparations, although with different affinities. umich.edu The inhibition constant (Ki) for inhibiting the high-affinity site was found to be lower than that for the low-affinity site. umich.edu

Interactive Data Table: Inhibition of [³H]GABA Binding by this compound

Binding SiteApparent Ki (µM)
High Affinity5 umich.edu
Low Affinity115 umich.edu

Allosteric Modulation of GABA(A) Receptor Function by this compound

Beyond its competitive action at the orthosteric site, this compound has also been described as an allosteric inhibitor or negative allosteric modulator (NAM) of GABA(A) receptor function. nih.govresearchgate.nethypersomniafoundation.org This suggests that in addition to blocking GABA binding, it can also influence receptor activity by binding to a site distinct from the orthosteric site, leading to a conformational change that favors the closed state of the channel. researchgate.netnih.gov

Influence of this compound on Channel Opening Frequency and Open Times

Single-channel recording studies have provided insights into how this compound affects the gating kinetics of GABA(A) receptors. These studies have shown that this compound reduces the GABA-activated conductance by decreasing both the frequency of channel opening and the mean duration of the open state. nih.govumich.eduannualreviews.org This kinetic profile is consistent with a mechanism where the antagonist stabilizes the receptor in a non-conducting state. nih.gov

Distinction from Other Allosteric Modulators and Binding Sites

This compound's mechanism of action differs from that of other well-known allosteric modulators of GABA(A) receptors, such as benzodiazepines and barbiturates. nih.govfishersci.cafishersci.no Benzodiazepines typically act as positive allosteric modulators, enhancing GABA's effects by increasing the frequency of channel opening, and bind to a distinct site located between the alpha and gamma subunits. conicet.gov.arresearchgate.netwikipedia.org Barbiturates can also potentiate GABAergic currents and directly gate the channel at higher concentrations, binding to a separate transmembrane site. umich.eduannualreviews.org In contrast, this compound's allosteric effects are inhibitory, reducing channel activity. researchgate.nethypersomniafoundation.org While this compound binds at the orthosteric site, its influence on the receptor conformation can be considered allosteric in the sense that it affects channel gating properties beyond simple competitive displacement of the agonist. nih.govnih.gov Studies have shown that this compound does not compete for binding at the steroid or barbiturate (B1230296) sites. nih.gov

Receptor Subunit Specificity and Sensitivity to this compound

The sensitivity of GABA(A) receptors to this compound can vary depending on their subunit composition. While the antagonist action of this compound has been reported to be largely independent of subunit composition in many functional studies, certain subunits can influence sensitivity. nih.gov For instance, GABA(A) receptor subtypes containing the alpha6 subunit are less sensitive to this compound. nih.gov Furthermore, GABA(C) receptors, which are also a type of ionotropic GABA receptor primarily composed of rho subunits, are notably insensitive to this compound. nih.govguidetopharmacology.orgarvojournals.org This insensitivity to bicuculline (B1666979) is a key pharmacological characteristic used to differentiate GABA(C) receptors from GABA(A) receptors. arvojournals.orgnih.gov

Role of Specific GABA(A) Receptor Subunits in this compound Action (e.g., α6, ρ, β2, γ2)

GABA(A) receptors are pentameric complexes assembled from a diverse range of subunits, including alpha (α1-6), beta (β1-3), gamma (γ1-3), delta (δ), epsilon (ε), pi (π), and rho (ρ1-3) subunits. nih.govguidetopharmacology.org The specific subunit composition of a GABA(A) receptor influences its functional and pharmacological properties. nih.gov

Subunit-Dependent Potency and Efficacy of this compound

While the potency of agonists and modulators of GABA(A) receptors varies significantly with subunit composition, the potency of most antagonists, including bicuculline, is largely independent of receptor subunit composition in many cases. nih.gov However, as noted, receptors containing the α6 subunit are less sensitive to bicuculline. nih.govguidetopharmacology.org Receptors containing ρ subunits are insensitive. nih.govguidetopharmacology.org

Research on recombinant GABA(A) receptors composed of α1, β1, and γ2 subunits has indicated similar pKB values for bicuculline across these combinations, suggesting that the inhibitory action of bicuculline is relatively unaffected by the presence or absence of the γ2 subunit in these specific configurations. nih.govcapes.gov.br

Data on the effect of bicuculline on different recombinant GABA(A) receptor subunit combinations highlights variations in sensitivity:

Receptor Subunit Composition (Recombinant)Bicuculline Sensitivity / pKB / IC50Reference
α1β1pKB ≈ 5.9 nih.govcapes.gov.br
α1β1γ2SpKB ≈ 5.9 nih.govcapes.gov.br
α1β1γ2LpKB ≈ 5.9 nih.govcapes.gov.br
α6-containing GABA(A) receptorsLess sensitive nih.govguidetopharmacology.org
ρ-containing GABA(A) receptors (GABA(C))Insensitive nih.govguidetopharmacology.org
α1β2γ2LIC50 ≈ 2 μM (competitive antagonist) medchemexpress.com
α1β2(Y157S)γ2L (mutated β2)Bicuculline did not block, potentiated responses to alphaxalone jneurosci.orgnih.gov
α1β2(Y205S)γ2L (mutated β2)Bicuculline much less potent at blocking alphaxalone-elicited currents nih.gov

This table illustrates that while a general independence of subunit composition for bicuculline's antagonist action is observed in some common configurations (like α1β1γ2), specific subunits (α6, ρ) and even point mutations within subunits (β2) can significantly alter the receptor's sensitivity and the apparent efficacy of bicuculline.

Comparative Analysis of this compound with Other GABA(A) Antagonists (e.g., Gabazine (B1674388), Picrotoxin)

This compound is often compared with other GABA(A) receptor antagonists, such as gabazine (SR 95531) and picrotoxin (B1677862), to differentiate their mechanisms and applications. nih.govresearchgate.netsigmaaldrich.comfrontiersin.org While all three compounds block GABA(A) receptor function, they do so through distinct mechanisms and binding sites. nih.govuniprot.orgfrontiersin.orgwikipedia.org

Differential Binding Sites and Interaction Profiles

This compound and gabazine are generally characterized as competitive antagonists that bind to the orthosteric GABA binding site, located at the interface between the α and β subunits of the GABA(A) receptor. nih.govuniprot.orgresearchgate.netfrontiersin.orgwikipedia.org They compete directly with GABA for this site, preventing its binding and subsequent receptor activation. nih.govfrontiersin.org Studies indicate that bicuculline binds at the orthosteric site and may also interact with additional sites, leading to stabilization of the receptor in a closed state. nih.gov

In contrast, picrotoxin is considered a non-competitive antagonist or channel blocker. wikipedia.orgresearchgate.netfrontiersin.org It binds to a site within the chloride ion channel pore of the GABA(A) receptor, physically blocking the passage of chloride ions even when GABA is bound and the channel is open. wikipedia.orgresearchgate.netfrontiersin.org This mechanism is distinct from competitive antagonism at the GABA binding site. frontiersin.org

Research comparing bicuculline and gabazine suggests they may interact with different residues on GABA(A) receptors, despite both binding at or near the orthosteric site. nih.gov While both shift the GABA concentration-response curve to the right in a competitive manner, their effects on currents elicited by modulators like pentobarbital (B6593769) and alphaxalone can differ, suggesting additional allosteric interactions for both compounds. jneurosci.orgnih.gov

AntagonistProposed Binding Site(s)Mechanism of ActionCompetitive/Non-competitive
This compoundOrthosteric (GABA binding site), potentially additional allosteric sitesCompetitively inhibits GABA binding, stabilizes closed stateCompetitive, potentially allosteric inhibition
GabazineOrthosteric (GABA binding site)Competitively inhibits GABA bindingCompetitive
PicrotoxinWithin the chloride channel poreBlocks ion flow through the channelNon-competitive / Channel Blocker

Context-Dependent Antagonism by this compound and Analogues

The effectiveness of this compound and its analogues can be influenced by the specific context, including the subunit composition of the GABA(A) receptor, the presence of other modulators, and the nature of the GABAergic current (phasic vs. tonic).

Studies have shown that while bicuculline is a potent antagonist of synaptically mediated (phasic) GABA(A) currents, its efficacy can vary depending on the receptor subtype involved in tonic inhibition. diva-portal.org For instance, tonic inhibition mediated by α4- and α5-containing extrasynaptic GABA(A) receptors has been reported to be more resistant to GABA(A) receptor antagonists compared to phasic inhibition mediated by α1-containing receptors. diva-portal.org

Furthermore, the quaternary salts of bicuculline, such as bicuculline methiodide, methobromide, and methochloride, have been shown to have significant actions beyond GABA(A) receptor antagonism. nih.govtocris.comphysiology.org These analogues can block small conductance (SK) calcium-activated potassium channels, an effect not shared by bicuculline free base or picrotoxin. nih.govphysiology.org This highlights the importance of considering the specific form of bicuculline used in research, as quaternary salts may exert effects unrelated to GABA(A) receptor blockade, influencing the interpretation of results, particularly in studies assessing network interactions. physiology.org

The action of bicuculline can also be influenced by genetic factors, as observed in studies with different inbred strains of mice, suggesting genotype-dependent responses to bicuculline's effects, including its interaction with ethanol-induced narcosis. nih.govnih.gov

Non Gaba a Receptor Mediated Actions of Bicuculline

Interaction of (-)-Bicuculline with Calcium-Activated Potassium Channels (SK Channels)

This compound and its quaternary salts have been shown to interact with small conductance calcium-activated potassium (SK) channels. bio-techne.commedchemexpress.comtocris.comnih.govnih.govpsu.edujneurosci.org This interaction represents a significant non-GABAergic action. tocris.combio-techne.comrndsystems.com SK channels are a type of potassium channel that are activated by increases in intracellular calcium concentration and play a key role in regulating neuronal firing patterns, particularly the afterhyperpolarization (AHP) following action potentials. psu.edu

Direct Blockade of I_AHP by this compound and its Derivatives

Studies have demonstrated that this compound methiodide, methobromide, and methochloride, collectively referred to as bicuculline-M, directly block the current underlying the low-threshold spike burst afterhyperpolarization (I_AHP) in neurons. physiology.orgkoreascience.kr This blockade is not mediated by modulation of neurotransmitter release but is a direct effect on SK channels. physiology.org The effect of bicuculline-M on I_AHP is mimicked by apamin (B550111), a known selective blocker of SK channels. physiology.orgpnas.org This direct blockade of I_AHP by bicuculline-M leads to a prolongation of the low-threshold calcium spike and the overlying burst of sodium action potentials. physiology.org

Data on the blockade of I_AHP by bicuculline (B1666979) derivatives:

CompoundEffect on I_AHPMimicked by Apamin
This compound methiodideBlocksYes
This compound methobromideBlocksYes
This compound methochlorideBlocksYes

Regional Specificity of SK Channel Blockade by this compound

The AHP-blocking effect of bicuculline-M has been observed in various brain regions, including thalamic reticular nucleus (RTN) neurons, hippocampal interneurons, centrolateral thalamic neurons, and dorsal lateral geniculate thalamic neurons. physiology.org This suggests that the interaction of bicuculline with SK channels is not limited to a single neuronal population but can occur in different areas of the central nervous system. physiology.org While apamin sensitivity varies among different SK channel subtypes (SK1, SK2, SK3), bicuculline has been shown to block SK channels, and its utility in distinguishing between different SK subtypes is being explored. nih.govpsu.eduphysiology.org

Potentiation of N-Methyl-D-Aspartate (NMDA) Receptor-Mediated Responses by this compound

This compound has been reported to potentiate responses mediated by N-methyl-D-aspartate (NMDA) receptors. nih.govnih.govresearchgate.netnih.gov This potentiation contributes to the excitatory effects observed with bicuculline, particularly in experimental models of epilepsy. wikipedia.orgresearchgate.net

Unmasking of NMDA Receptors by this compound

Studies have indicated that this compound can "unmask" NMDA receptors, allowing them to be activated by stimuli that would otherwise be subthreshold. nih.gov In noradrenergic locus coeruleus (LC) neurons, direct application of bicuculline methiodide significantly enhanced sensory responsiveness, and this increase was attributed to the expression of a new, NMDA receptor-mediated component of the synaptic response. nih.gov This effect was not replicated by other GABA(A) antagonists like picrotoxin (B1677862) or penicillin, suggesting a mechanism independent of GABA(A) receptor blockade. nih.gov The bicuculline-potentiated response was eliminated by the application of GABA, further supporting the idea that bicuculline reveals latent NMDA receptor activity. nih.gov In hippocampal slices, blocking GABA(A) receptors with bicuculline can unmask abnormal seizure-like responses that are then blocked by glutamate (B1630785) receptor antagonists. physiology.org

Role of Intracellular Calcium Stores in this compound-Induced Neuronal Excitation

Neuronal excitation induced by bicuculline, particularly the spontaneous burst firing observed in cultured hippocampal neurons, is accompanied by oscillations in intracellular calcium concentration. nih.govresearchgate.net These calcium transients are closely linked to the activity of NMDA receptors. nih.govresearchgate.netphysiology.orgfrontiersin.org While the primary action of bicuculline in this context is the disinhibition of the neuronal network by blocking GABA(A) receptors, the subsequent activation of NMDA receptors leads to a significant influx of calcium. researchgate.netresearchgate.netphysiology.orgfrontiersin.org This calcium influx through NMDA channels can contribute to sustained neuronal excitation and, in some cases, excitotoxic events, although the precise interplay between bicuculline, NMDA receptor activation, and intracellular calcium stores is complex and context-dependent. researchgate.netresearchgate.netphysiology.org Bicuculline has been shown to elevate the amplitude of intracellular calcium spikes within bursts in hippocampal neurons, an effect that can be modulated by NMDA receptor antagonists. nih.govresearchgate.net

Promiscuous Activity of this compound at Other Ligand-Gated Ion Channels

In addition to its effects on GABA(A) receptors, SK channels, and its modulation of NMDA receptor-mediated responses, this compound has been reported to interact with other ligand-gated ion channels. nih.govnih.govresearchgate.netmdpi.com This "promiscuous" activity is attributed, in part, to structural similarities between different pentameric ligand-gated ion channels. nih.govnih.govresearchgate.net Studies using N-methylbicuculline, a derivative of bicuculline, have shown interactions with glycine (B1666218) receptors, nicotinic acetylcholine (B1216132) receptors, and 5-hydroxytryptamine type 3 receptors. nih.govresearchgate.netnih.gov These interactions, often characterized by low micromolar dissociation constants, highlight that bicuculline's effects are not strictly limited to GABA(A) receptors and underscore the importance of considering its broader activity profile in experimental settings. nih.govresearchgate.net

Glycine Receptors (GlyR) and this compound Antagonism

This compound has been shown to act as an antagonist at glycine receptors (GlyRs). Studies in Xenopus oocytes expressing the human α2 subunit of the glycine receptor demonstrated that this compound antagonized the glycine-induced currents with an IC50 of 169.40 ± 1.73 µM nih.gov. This antagonism appeared to be competitive, as increasing concentrations of glycine shifted the IC50 for this compound nih.gov.

Research in retinal neurons and HEK293 cells expressing homomeric α1 or α2 GlyRs also investigated the effects of GABAA receptor antagonists, including this compound, on glycine receptors cambridge.orgarvojournals.org. These studies found that this compound inhibited glycine currents in retinal neurons and in cells expressing α2 GlyRs cambridge.orgarvojournals.org. Interestingly, the sensitivity of GlyRs to this compound was dependent on the α subunit composition, with α2-containing receptors being more sensitive than α1-containing receptors cambridge.orgarvojournals.org. The inclusion of β subunits in heteromeric GlyRs was observed to increase the potency of this compound inhibition, particularly in α2β GlyRs, which showed an IC50 of 47 µM cambridge.org.

Data from these studies highlight that this compound can inhibit glycine receptor function, and its potency varies depending on the specific GlyR subunit composition.

Glycine Receptor Subunit CompositionIC50 of this compound (µM)Reference
Human α2 (expressed in Xenopus oocytes)169.40 ± 1.73 nih.gov
Homomeric α1 (expressed in HEK293 cells)Insensitive arvojournals.org
Homomeric α2 (expressed in HEK293 cells)Inhibited arvojournals.org
α1β (expressed in HEK293 cells)Increased potency compared to α1 cambridge.org
α2β (expressed in HEK293 cells)47 cambridge.org
Retinal neuronsMatches well with α1β GlyRs cambridge.org

Nicotinic Acetylcholine Receptors (nAChR) and this compound Interaction

This compound has also been shown to interact with nicotinic acetylcholine receptors (nAChRs). Studies using Xenopus oocytes expressing different nAChR subtypes, including mouse muscle αβγδ, and rat neuronal α2β4 and α4β2, demonstrated that this compound reduced acetylcholine-induced currents in a rapid and reversible manner nih.govresearchgate.net. The IC50 values for this inhibition were reported as 34 ± 1.5 µM for mouse muscle αβγδ, 12.4 ± 0.7 µM for rat neuronal α2β4, and 18 ± 1 µM for rat neuronal α4β2 nAChRs nih.govresearchgate.net. Neuronal α2β4 and α4β2 receptors were found to be more sensitive to this compound than the muscle αβγδ receptor nih.govresearchgate.net.

The inhibition by this compound on these heteromeric nAChRs appeared to be non-competitive, characterized by a rightward shift in the acetylcholine dose-response curve and a reduction in maximal current that was not overcome by high acetylcholine concentrations nih.gov. Furthermore, the inhibition was found to be voltage-dependent for these heteromeric receptors nih.gov.

In contrast, studies on homomeric human α7 nAChRs expressed in Xenopus oocytes showed that this compound blocked these receptors in a competitive manner nih.gov. This was indicated by a parallel shift of the bicuculline dose-inhibition curve upon increasing acetylcholine concentration nih.gov.

Research in isolated insect neuronal somata also indicated that this compound could block responses mediated by nicotinic acetylcholine receptors that are activated by nicotine (B1678760) (ACh1 receptors), suggesting a potential cross-reactivity with this receptor type capes.gov.br.

nAChR SubtypeIC50 of this compound (µM)Mode of InhibitionReference
Mouse muscle αβγδ34 ± 1.5Non-competitive nih.govresearchgate.net
Rat neuronal α2β412.4 ± 0.7Non-competitive nih.govresearchgate.net
Rat neuronal α4β218 ± 1Non-competitive nih.govresearchgate.net
Human homomeric α7Not specified (competitive block)Competitive nih.gov
Insect neuronal ACh1 receptorsModerately potentAt least partially competitive capes.gov.br

5-Hydroxytryptamine Type 3 (5-HT3) Receptors and this compound Effects

Studies have also demonstrated that this compound can interact with 5-hydroxytryptamine type 3 (5-HT3) receptors. Research utilizing Xenopus oocytes expressing the mouse 5-HT3A receptor showed that this compound antagonized 5-HT-induced currents with an IC50 of 20.12 ± 0.39 µM nih.gov. This antagonism was suggested to be competitive, as increasing concentrations of 5-HT increased the EC50 for this compound nih.gov. Further support for competitive antagonism at the 5-HT3A receptor came from displacement studies of a competitive antagonist, [3H]GR65630, in insect cells expressing the receptor, yielding a Ki of 19.01 ± 0.71 µM nih.gov.

These findings indicate that this compound is not entirely selective for GABAA receptors and can exert antagonistic effects on 5-HT3 receptors, specifically the 5-HT3A subtype. nih.gov.

Receptor SubtypeEffect of this compoundIC50 or Ki (µM)Mode of InteractionReference
Mouse 5-HT3A receptorAntagonismIC50 = 20.12 ± 0.39Competitive nih.gov
Mouse 5-HT3A receptorDisplacement of [3H]GR65630Ki = 19.01 ± 0.71Competitive nih.gov

Electrophysiological Methodologies and Findings with Bicuculline

Assessment of Neuronal Excitability Modulation by (-)-Bicuculline

This compound is frequently employed to investigate how the blockade of GABAA receptors influences neuronal excitability. annchildneurol.org Its application can lead to increased firing rates and altered firing patterns in various neuronal populations. physiology.orgnih.govresearchgate.net Studies have shown that this compound is associated with increased excitability in regions like the visual cortex. annchildneurol.org The enhancement of neuronal activity by this compound can be concentration-dependent. physiology.org

Evocation of Epileptiform Activity in Neuronal Networks

A prominent effect of this compound is its ability to induce epileptiform activity in neuronal networks, mimicking aspects of epilepsy. wikipedia.organnchildneurol.orgnih.govbohrium.com This is a direct consequence of reducing GABAA receptor-mediated inhibition, which shifts the balance towards excitation. nih.gov In human neocortical slices, this compound methiodide treatment was sufficient to elicit epileptiform discharges, which were typically triggered by stimuli and resembled paroxysmal depolarization shifts (PDS) intracellularly. nih.gov These PDS events were characterized by prolonged depolarization and triggered burst firing of action potentials. nih.gov Spontaneous epileptiform activities have been observed in the visual cortex of rats following this compound application, with characteristics such as latency, frequency, amplitude, and duration being concentration-dependent. annchildneurol.org The induction of this epileptiform activity can be reduced by antagonists of NMDA or AMPA receptors, indicating the involvement of glutamatergic transmission in the generation and maintenance of these events. annchildneurol.org Studies in embryonic turtle cortex have shown that bicuculline-induced epileptiform discharges can occur at early stages of cortical plate formation. nih.gov

Impact on Burst Firing and Action Potential Prolongation

This compound has been shown to impact neuronal firing patterns, particularly promoting burst firing and influencing action potential duration. uni.lupnas.orgjneurosci.org In thalamic reticular nucleus (RTN) neurons, bicuculline (B1666979) methiodide, methobromide, and methochloride (collectively referred to as bicuculline-M) enhanced the low-threshold calcium spike and the overlying burst of sodium action potentials. physiology.org This effect was found to be due, in part, to a direct blockade of the after-hyperpolarization current (IAHP), which prolongs the calcium spike and subsequent burst. physiology.org This blockade of IAHP by bicuculline-M was observed in other brain regions as well. physiology.org In CA3 pyramidal neurons, bicuculline application can convert spontaneous firing from single spikes to burst firing with a plateau potential. pnas.org The number of action potentials within these bursts can be affected by genetic factors, as seen in studies with TRPC7 knockout mice where the number of action potentials per burst was reduced after bicuculline application. pnas.org In the neonatal rat hippocampus, bicuculline application alone significantly potentiated the response to electrical stimulation, reflecting the excitation of pyramidal cells during interictal-like discharges. researchgate.net

Disinhibition Studies using this compound

Disinhibition, the reduction of inhibitory neurotransmission, is a key application of this compound in electrophysiology. nih.govbohrium.comwikipedia.org By blocking GABAA receptors, this compound removes or reduces the inhibitory tone on neurons, allowing for the study of excitatory circuits in isolation or investigating the consequences of reduced inhibition on network activity. hellobio.comwikipedia.orgnih.gov This approach is valuable for understanding the balance between excitation and inhibition and its role in various brain functions and dysfunctions. tandfonline.com Local administration of bicuculline can lead to neuronal hyperactivity in specific brain regions, such as the subthalamic nucleus. nih.gov Disinhibition of areas like the nucleus accumbens can lead to macro-scale hyperactivity. jneurosci.org

Isolation of Glutamate (B1630785) Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)

One of the most common uses of this compound in electrophysiology is to isolate excitatory postsynaptic currents (EPSCs) mediated by glutamate receptors. nih.govbohrium.comhellobio.com By blocking the inhibitory GABAA receptor-mediated currents, researchers can study the properties of EPSCs in isolation. hellobio.comhellobio.com This is typically achieved by perfusing brain slices or neuronal cultures with a solution containing this compound, along with antagonists for other inhibitory neurotransmitters like glycine (B1666218) if necessary. nih.gov For example, in studies of rat medial superior olive neurons, glutamatergic EPSCs were pharmacologically isolated by perfusing with bicuculline and strychnine (B123637) (to block glycine receptors). nih.gov Similarly, in rat visual cortex slices, glutamate-EPSCs were isolated in the presence of bicuculline methiodide. arvojournals.org In supraoptic neuroendocrine cells, bicuculline blocked inhibitory postsynaptic currents (IPSCs) completely without affecting the frequency or amplitude of EPSCs, allowing for the study of spontaneous EPSCs mediated by glutamate. jneurosci.org

Synaptic Plasticity Research Involving this compound

This compound is also utilized in research investigating synaptic plasticity, the ability of synapses to strengthen or weaken over time. nih.gov By manipulating GABAergic inhibition with this compound, researchers can explore how inhibitory signaling influences the induction and expression of different forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Early life exposure to bicuculline has been shown to affect synaptic plasticity in hippocampal CA1 neurons in adult rats, leading to a decrease in paired-pulse facilitation (PPF) and attenuation of both LTP and LTD. bohrium.com Chronic neuronal excitation induced by chronic bicuculline application can lead to homeostatic suppression of structural long-term potentiation, suggesting a role for inhibitory tone in regulating synaptic plasticity thresholds. biorxiv.org

Role in Activity-Dependent Plasticity Mechanisms

Activity-dependent plasticity refers to the ability of neural circuits to change their structure and function in response to neuronal activity. This compound is frequently used to manipulate network activity and explore its impact on these plastic changes.

Studies have shown that chronic elevation of synaptic activity induced by this compound can lead to homeostatic plasticity mechanisms. For instance, chronic treatment with this compound has been shown to reduce the amplitude of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating a homeostatic downregulation of excitatory synaptic strength. This effect has been linked to the degradation of AMPA receptors, a process that can be dependent on the ubiquitin-proteasome system and involve proteins like EphA4 and APC(Cdh1). nih.gov

However, the impact of this compound on plasticity can be complex and context-dependent. While increased spiking activity triggered by this compound can lead to GABAergic upscaling (an increase in miniature inhibitory postsynaptic current (mIPSC) amplitudes), acute treatment with this compound did not affect GABAergic bouton turnover or density in hippocampal organotypic cultures, suggesting that the effect on structural plasticity of GABAergic axons might require different or more prolonged manipulations of activity elifesciences.orgfrontiersin.org.

Research using this compound has also provided insights into how activity-dependent mechanisms regulate specific proteins involved in synaptic function. For example, bicuculline-induced neuronal activity has been shown to lead to the rapid loss of STEP61, a protein tyrosine phosphatase that plays a role in regulating synaptic strength and plasticity. researchgate.net

Developmental Electrophysiological Studies with this compound

This compound is a crucial tool in studying the role of GABAergic signaling during neuronal development, a period when GABA can have depolarizing and even excitatory effects due to the higher intracellular chloride concentration in immature neurons. researchgate.netfrontiersin.org

Analysis of GABAergic Roles in Neonatal Neuronal Circuit Development

During early development, GABAergic transmission plays a critical role in shaping neuronal circuit formation, including regulating neural stem cell proliferation, migration, neurite outgrowth, synapse formation, and circuit refinement researchgate.netfrontiersin.org. Electrophysiological studies using this compound have been instrumental in dissecting these roles.

Blocking GABAA receptors with this compound in neonatal brain slices can disrupt spontaneous network activity patterns, such as giant depolarizing potentials (GDPs), which are important for neuronal maturation and synapse development researchgate.net. The ability of this compound to block GDPs and induce glutamatergic interictal-like activity highlights the significant contribution of early GABAergic transmission to network activity in the developing hippocampus researchgate.net.

Furthermore, studies in neonatal mice have shown that GABAergic neurons can be excitatory in certain brain regions, like the CA1 hippocampus, at early postnatal stages (e.g., postnatal day 3) and are responsible for a significant portion of spontaneous firing in principal cells. Blocking GABAA receptors with this compound can reveal or enhance this excitatory drive researchgate.net. Disruption of GABAergic signaling during the neonatal period using this compound has been suggested to contribute to abnormal brain activity and potentially neurodevelopmental disorders tandfonline.comtandfonline.com.

Electrophysiological recordings in neonatal mice treated with this compound have indicated reduced resting membrane potential, heightened neuronal excitability, and a shift towards an increased excitatory/inhibitory (E/I) ratio in regions like the medial prefrontal cortex (mPFC) tandfonline.comtandfonline.com. This suggests that early GABAergic signaling is crucial for establishing the proper balance of excitation and inhibition necessary for healthy circuit development tandfonline.comtandfonline.com.

Impact on Dendritic Growth and Morphology in Developing Networks

The morphology of dendrites is critical for receiving and integrating synaptic inputs, and its development is influenced by neuronal activity. This compound has been used in electrophysiological and morphological studies to investigate the impact of altered activity on dendritic development.

In vitro studies using neuronal cultures from newborn rats have shown that treatment with the GABAA receptor antagonist this compound can result in a significant reduction of dendrite outgrowth nih.govinmed.fr. This suggests that endogenous GABAergic activity, acting through GABAA receptors, promotes dendritic growth during development nih.govinmed.fr.

Further research in hippocampal slice cultures from infant mice demonstrated that chronic GABAA receptor blockade with this compound led to a decrease in basilar dendritic length and prevented the normal increase in dendritic length observed in control slices over several days nih.gov. These effects were found to be dependent on NMDA receptor activation and were associated with decreased activation of the transcription factor CREB, pointing to potential molecular pathways involved in the activity-dependent regulation of dendritic growth nih.gov.

The influence of dendritic morphology on neuronal function, including firing patterns, is well-established, and alterations in dendritic structure are associated with various neurological disorders plos.org. Studies utilizing this compound to manipulate activity have contributed to understanding how disrupting the delicate balance of excitation and inhibition during critical developmental periods can negatively impact the structural maturation of neurons, including their dendritic arbors nih.gov.

Electrophysiological Findings Summary

Study TypeModel SystemThis compound EffectKey Electrophysiological FindingSource
Activity-Dependent PlasticityHippocampal neurons (culture)Chronic treatmentReduces mEPSC amplitude (homeostatic downregulation of excitation). nih.gov
Activity-Dependent PlasticityHippocampal organotypic cultureAcute treatmentNo significant effect on GABAergic bouton turnover or density. frontiersin.org
Activity-Dependent PlasticityCortical neurons (primary)Treatment (15-60 min)Leads to rapid loss of STEP61. researchgate.net
Developmental ElectrophysiologyNeonatal rat hippocampal sliceBlocks GDPs, induces glutamatergic interictal-like activity.Disruption of spontaneous network activity patterns. researchgate.net
Developmental ElectrophysiologyNeonatal mouse CA1 hippocampusReveals/enhances excitatory drive of GABAergic neurons.GABAergic neurons contribute significantly to spontaneous firing at P3. researchgate.net
Developmental ElectrophysiologyNeonatal mouse mPFCLeads to reduced resting membrane potential, heightened neuronal excitability, increased E/I ratio.Disruption of E/I balance in developing circuits. tandfonline.comtandfonline.com
Developmental ElectrophysiologyNewborn rat neuronal cultureReduces dendrite outgrowth.Endogenous GABAergic activity promotes dendritic growth via GABAA receptors. nih.govinmed.fr
Developmental ElectrophysiologyInfant mouse hippocampal sliceDecreases basilar dendritic length, prevents dendritic growth.Chronic GABAA blockade impairs dendritic maturation, dependent on NMDA receptor activation. nih.gov

Structural Biology and Computational Research on Bicuculline

Structure-Activity Relationship (SAR) Studies of (-)-Bicuculline Analogues

SAR studies on this compound and its analogues aim to understand which parts of the molecule are essential for its activity as a GABAA receptor antagonist and how modifications to the structure affect its potency and selectivity. These studies are crucial for the rational design of new compounds with improved pharmacological profiles.

Identification of Key Pharmacophoric Elements for GABA(A) Antagonism

This compound acts as a competitive antagonist at the orthosteric binding site of GABAA receptors, the same site where the endogenous agonist GABA binds. nih.govhellobio.comnih.gov It competes with GABA for this site, thereby preventing receptor activation. nih.govhellobio.com Studies suggest that this compound interacts with additional sites beyond the orthosteric site, potentially leading to the stabilization of the receptor in a closed state. nih.gov Some research describes this compound as an allosteric inhibitor of channel opening after binding to the GABA binding site. nih.gov Given its larger size compared to GABA, it is plausible that this compound can access binding sites not reachable by GABA outside the orthosteric site. nih.gov

Comparison of this compound Conformation in Isolated vs. Receptor-Bound States

The conformation of this compound can differ between its isolated state and when bound to the receptor. The crystal structure of this compound has been determined, and comparisons with models derived from protein complex structures indicate that in isolation, a different conformation is observed. nih.gov Specifically, the two ring systems of the molecule can be rotated by approximately 90° relative to each other in isolation. nih.gov However, when the ligand binds to inhibitory pentameric ligand-gated ion channels (pLGICs), including GABAA receptors, it appears to adopt only one specific conformation. nih.gov This suggests that while the semi-rigid alkaloid can exist in different conformations, the receptor binding site selects for a particular one. nih.gov

Molecular Modeling and Docking Simulations of this compound

Molecular modeling and docking simulations are valuable tools for investigating the interaction of this compound with GABAA receptors at an atomic level. These computational approaches can predict how the molecule fits into the binding site and the specific interactions it makes with receptor residues.

Prediction of Binding Poses and Interactions with Receptor Residues

Molecular docking studies have been used to predict the binding poses of this compound within the orthosteric site of GABAA receptors. These simulations aim to identify the most probable orientation and position of this compound when bound to the receptor. Docking studies suggest that this compound binds to the orthosteric site with a similar binding profile to that observed for GABA. mdpi.com Specific residues within the receptor's binding site are predicted to interact with this compound. For instance, interactions with residues from the β-1 strand, such as α1Phe46, α1Val47, and α1Thr48, have been suggested by docking simulations. conicet.gov.ar These computational predictions provide insights into the molecular basis of this compound's antagonistic action.

Computational Approaches to Understand Receptor Plasticity in this compound Binding

Computational approaches, including molecular dynamics simulations, can help to understand the dynamic nature of the GABAA receptor and how its flexibility, or plasticity, influences this compound binding. While this compound adopts a similar conformation in different receptor structures, it can exhibit distinct orientations enforced by interactions and steric blocks with key residues and the plasticity of the binding sites. nih.gov This suggests that the receptor can undergo conformational changes upon ligand binding, and computational studies can model these changes to better understand the binding process and the promiscuous activity of this compound across different inhibitory ion channels. nih.gov For example, comparisons of receptor conformations in GABA-bound versus bicuculline-bound states can reveal differences in loop movements, such as the outward translation of the β3-subunit loop-C. researchgate.net

Quantum Chemical Studies of this compound

Quantum chemical studies apply principles of quantum mechanics to investigate the electronic structure and properties of this compound. These studies can provide detailed information about the molecule's reactivity, electrostatic potential, and conformational preferences at a fundamental level.

Systematic quantum chemical studies have been reported to investigate the possible conformations of this compound, their relative stabilities, and spectroscopic properties. researchgate.netnih.gov Calculations using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to determine optimized geometries, vibrational frequencies, and intensities. researchgate.netnih.govresearchgate.net These studies can also provide information on Mulliken atomic charges, HOMO-LUMO gaps, ionization potentials, and dipole moments for different conformers. researchgate.netnih.gov Molecular electrostatic potential (MEP) mapping of this compound has been used to study its inhibitor properties and identify potential sites of interaction with the GABA receptor. researchgate.netnih.gov Computational studies using DFT have also investigated the conformational flexibility of this compound and its importance as a GABA antagonist. researchgate.net

Conformational Analysis and Stability

Conformational analysis of this compound is essential for understanding its flexibility and identifying the energetically favorable three-dimensional structures it can adopt. Computational studies, often employing methods like Density Functional Theory (DFT), are utilized to explore the potential energy surface of the molecule and determine the equilibrium geometries of its conformers. These calculations provide insights into the relative stabilities of different conformations.

Analyzing the conformational flexibility of this compound is particularly important due to its role as an antagonist of the neurotransmitter GABA. The specific conformation adopted by this compound can influence its ability to bind to and interact with its target receptor, the GABAA receptor.

Computational approaches such as Natural Bond Orbital (NBO) analysis are used to investigate the factors contributing to the stability of this compound's conformers, including hyperconjugative interactions and charge delocalization within the molecule. Additionally, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a calculated parameter that provides insights into a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity.

Molecular Electrostatic Potential Mapping for Receptor Interaction Insights

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the distribution of electron density within a molecule, providing insights into its potential interactions with other molecules, such as receptors. The MEP surface illustrates the net electrostatic effect produced by the distribution of charges (nuclei and electrons) of a molecule at a given point in space.

By mapping the MEP onto the molecular surface, regions of positive, negative, and neutral electrostatic potential can be identified. Red regions typically indicate areas of most negative potential, which are susceptible to electrophilic attack, while blue regions represent areas of most positive potential, indicating susceptibility to nucleophilic attack. This mapping is crucial for understanding how a molecule like this compound might electrostatically interact with the binding site of its target receptor, the GABAA receptor.

Studies have utilized MEP mapping of this compound to understand its inhibitory properties and its interaction with the GABA receptor. The "hot site" on the potential surface of this compound, identified through MEP mapping, has been used to interpret its inhibitor property and its structural similarity (isosterism) with the GABA receptor.

Applications of Bicuculline in Investigating Neurological Processes in Animal Models

Mechanistic Studies of Epilepsy Models using (-)-Bicuculline

This compound is widely used to create experimental models of epilepsy in rodents, providing a platform to study the initiation, propagation, and underlying mechanisms of seizure activity. wikipedia.orgmdpi.comcriver.com

Induction and Characterization of Seizure Activity in Rodent Models

Administration of this compound to rodents reliably induces seizure activity by blocking inhibitory GABAA receptors. wikipedia.orgcriver.com This disinhibition leads to increased neuronal firing and synchronized activity characteristic of epileptic seizures. Different routes and methods of administration, including systemic or topical application to specific brain regions or brain slices, are employed depending on the research question. mdpi.comcriver.com

Studies have characterized the behavioral and electrographic manifestations of this compound-induced seizures in detail. For instance, systemic injection in rats can lead to generalized tonic-clonic seizures, observable through both behavioral monitoring and electroencephalography (EEG). aesnet.org EEG recordings typically show high-amplitude, high-frequency polyspike discharges followed by lower frequency clonic paroxysmal activity. aesnet.org The latency to seizure onset and the duration of electrographic seizures can vary depending on the dose and administration method. aesnet.orgjneurosci.org

Research using this compound has also explored age-dependent differences in seizure susceptibility in rodents. For example, studies in infant rats have investigated the ontogeny of behavioral and electrocortical phenomena induced by this compound, noting potential transient hypersusceptibility during development. nih.gov

Data from a study investigating bicuculline-induced seizures in Wistar rats using combined fMRI and EEG showed distinct patterns of brain activity during different seizure phases:

Seizure PhaseBrain Regions with Increased BOLD SignalBrain Regions with Decreased BOLD Signal
Pre-ictalFocal areas of cortex and thalamusNot specified
IctalCortex, brainstem, and thalamusHippocampus
Post-ictalNot specifiedWidespread decrease

This highlights how this compound-induced seizures can involve specific cortical and subcortical networks. aesnet.org

Investigation of Underlying Neuronal Circuit Dysfunctions

By inducing seizures, this compound allows for the investigation of the neuronal circuit dysfunctions that contribute to epilepsy. Blocking GABAA receptors disrupts the normal balance between excitation and inhibition, revealing how alterations in inhibitory tone can lead to hyperexcitability. wikipedia.orgfrontiersin.org

Studies using this compound in brain slices, particularly from the hippocampus and cortex of rodents, are common for in vitro investigations of epilepsy. wikipedia.org These models allow for detailed analysis of neuronal activity and synaptic function during epileptiform events. For example, in isolated hippocampal preparations, this compound can induce recurrent, spontaneous seizure-like events and interictal epileptiform discharges. nih.gov

Research has shown that the pattern of electrographic seizure onset induced by convulsants like this compound can provide insights into the underlying network mechanisms. jneurosci.org The disruption of inhibitory circuits by this compound contributes to the understanding of how an imbalance in excitatory and inhibitory components of a neuronal network can trigger different electrographic ictal onset patterns. jneurosci.org

Furthermore, studies in animal models of conditions like traumatic brain injury (TBI) have utilized this compound to investigate how injury-induced changes in neural circuits, such as alterations to inhibitory interneurons and increased excitatory connectivity, contribute to increased seizure risk and post-traumatic epilepsy. frontiersin.org

Research on Synaptic Transmission and Neuronal Circuitry

Beyond epilepsy modeling, this compound is a valuable tool for studying fundamental aspects of synaptic transmission and neuronal circuitry. Its specificity for GABAA receptors allows researchers to isolate and examine the role of inhibitory signaling in various brain functions. wikipedia.org

Dissecting Excitatory-Inhibitory Balance in Specific Brain Regions

Maintaining a precise balance between excitatory and inhibitory neurotransmission is crucial for normal brain function. pnas.orgnih.gov this compound is used to experimentally perturb this balance, allowing researchers to study the consequences of altered inhibition in specific brain regions. tandfonline.com

Studies in various brain areas, including the neocortex, hippocampus, and spinal cord, have utilized this compound to investigate the dynamic interplay between excitation and inhibition. pnas.orgemory.edu By blocking GABAA receptors, researchers can assess the contribution of inhibitory inputs to neuronal activity and network dynamics. pnas.org

For example, in the hippocampus, this compound has been used to study the effects of reduced inhibition on synaptic plasticity, such as long-term potentiation (LTP). frontiersin.org Research in mouse models of autism spectrum disorder (ASD) has employed early postnatal exposure to this compound to investigate how disrupting GABAergic signaling during development affects the excitatory/inhibitory balance and contributes to ASD-like behavioral phenotypes. tandfonline.comnih.gov Electrophysiological recordings in the medial prefrontal cortex (mPFC) of these mice indicated heightened neuronal excitability and a shift in the E/I ratio after this compound treatment. tandfonline.comnih.gov

Role in Studying Neurotransmitter Release and Receptor Expression

This compound is also employed to investigate neurotransmitter release and receptor expression by selectively blocking the activity of GABAA receptors. nih.gov This allows researchers to isolate the effects of other neurotransmitter systems or to study compensatory changes in receptor expression in response to altered inhibition.

For instance, studies examining glutamatergic neurotransmission often use this compound to block GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs), thereby isolating excitatory postsynaptic currents (EPSCs). frontiersin.org This approach is valuable for studying the properties of excitatory synapses and the function of glutamate (B1630785) receptors like AMPA and NMDA receptors. frontiersin.orgfrontiersin.org

Research in hyperammonemic rats, a model for hepatic encephalopathy, utilized this compound to investigate alterations in glutamatergic and GABAergic neurotransmission and the membrane expression of glutamate and GABA transporters in the cerebellum. nih.govmdpi.com The study found that this compound treatment restored the membrane expression of some glutamate and GABA transporters, contributing to the normalization of extracellular GABA levels. nih.govmdpi.com

Furthermore, this compound can be used to probe the involvement of GABAA receptors in modulating the release of other neurotransmitters or in influencing the expression levels of various receptors and transporters. frontiersin.org

Investigation of Neuroinflammation and Related Mechanisms with this compound

Emerging research suggests a complex interplay between GABAergic signaling and neuroinflammation. This compound has been used in animal models to investigate the role of GABAA receptors in modulating neuroinflammatory processes. nih.govresearchgate.netfrontiersin.org

Studies in hyperammonemic rats have shown that this compound can reduce neuroinflammation in brain regions like the hippocampus and cerebellum. nih.govresearchgate.netfrontiersin.org This involves decreasing pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, while potentially increasing anti-inflammatory cytokines like IL-10. nih.govmdpi.com this compound treatment in these models has also been associated with reduced astrocyte activation and a shift in microglial phenotype towards an anti-inflammatory state. nih.govmdpi.com

Interestingly, the effects of this compound on neuroinflammation can be context-dependent. In control rats without hyperammonemia, this compound has been reported to increase peripheral inflammation and induce microglial activation, suggesting a dual role for GABAA receptors in modulating the immune system. nih.govmdpi.com

These findings highlight the utility of this compound in exploring the intricate connections between neuronal activity, GABAergic signaling, and the inflammatory response in the brain, which is relevant to understanding the pathophysiology of various neurological conditions. nih.govresearchgate.netfrontiersin.org

Modulation of Astrocyte Activation by this compound

Studies employing animal models, such as hyperammonemic rats, have demonstrated that this compound can modulate astrocyte activation. In these models, characterized by neuroinflammation, chronic administration of this compound has been shown to decrease astrocyte activation in the cerebellum and hippocampus. mdpi.comnih.govfrontiersin.orgresearchgate.net Astrocyte activation is often indicated by an increased area stained by anti-GFAP (Glial Fibrillary Acidic Protein). nih.govfrontiersin.orgresearchgate.net For instance, in hyperammonemic rats, the GFAP-stained area was significantly increased in the hippocampus compared to control rats, and treatment with this compound reduced this area back to near-control levels, indicating de-activation of astrocytes. nih.govfrontiersin.org Similarly, in the cerebellum of hyperammonemic rats, this compound treatment decreased astrocyte activation as quantified by the GFAP-stained area. mdpi.comresearchgate.net

It is noteworthy that while this compound reduced astrocyte activation in hyperammonemic conditions, its effect can differ in control animals. In control rats, this compound has been reported to induce neuroinflammation, including microglial activation and an increase in IL-1β, suggesting a complex interaction between the GABAergic and immune systems and a potential dual role for GABAA receptors in modulating neuroinflammation depending on the physiological context. nih.govfrontiersin.orgnih.govnih.gov

Research also suggests that increased GABA levels and subsequent activation of GABAA receptors can induce astrocyte activation. nih.govfrontiersin.org Therefore, blocking GABAA receptors with this compound in conditions of elevated GABAergic tone, such as hyperammonemia, appears to contribute to reducing this activation. nih.govfrontiersin.orgfrontiersin.org

Data on the effect of this compound on astrocyte activation in hyperammonemic rat models:

GroupGFAP-stained area (% of total area) (Hippocampus)GFAP-stained area (arbitrary units) (Cerebellum)
Control Vehicle17.7 ± 0.2-
Control + Bicuculline (B1666979)--
Hyperammonemic Vehicle19.9 ± 0.4 (p < 0.01 vs control)Increased (p < 0.001 vs control)
Hyperammonemic + Bicuculline17.8 ± 0.5 (p < 0.01 vs hyperammonemic)Decreased (p < 0.01 vs hyperammonemic)

Impact on Inflammatory Cytokine Production in CNS Models

This compound has been shown to impact the production of inflammatory cytokines in CNS models, particularly in the context of neuroinflammation associated with conditions like hyperammonemia. In hyperammonemic rats, chronic administration of this compound has been observed to reduce the content of pro-inflammatory cytokines such as TNFα and IL-1β in the cerebellum. mdpi.comnih.gov In the hippocampus of hyperammonemic rats, this compound treatment also reduced IL-1β levels. nih.govfrontiersin.org

Beyond the CNS, this compound has also been reported to influence peripheral inflammatory cytokines, which can in turn contribute to neuroinflammation. In hyperammonemic rats, this compound decreased plasma levels of IL-6 and TNFα and increased IL-10. mdpi.comnih.govnih.gov This modulation of peripheral cytokines by this compound could contribute to the observed decrease in cerebellar neuroinflammation. mdpi.comnih.gov

Studies also suggest that increased GABAergic tone can lead to enhanced production of pro-inflammatory cytokines. nih.govfrontiersin.org Blocking GABAA receptors with this compound can therefore mitigate this effect, leading to reduced levels of inflammatory mediators in the brain under certain pathological conditions. nih.govfrontiersin.org For instance, intra-cerebral administration of bicuculline inhibited the increase of IL-6 and TNFα induced by LPS in rats in one study. nih.govfrontiersin.org

Data on the effect of this compound on inflammatory cytokines in hyperammonemic rat models:

LocationCytokineHyperammonemic VehicleHyperammonemic + BicucullineSignificance (vs. Hyperammonemic Vehicle)
CerebellumTNFαIncreasedDecreasedYes
CerebellumIL-1βIncreasedDecreasedYes
HippocampusIL-1βIncreasedDecreasedYes (p < 0.05)
PlasmaIL-6IncreasedDecreasedYes
PlasmaTNFαIncreasedDecreasedYes
PlasmaIL-10DecreasedIncreasedYes
PlasmaTGF-βIncreasedDecreasedYes (p < 0.05 at 3 weeks)

Derivatives and Analogues of Bicuculline in Research

Quaternary Ammonium (B1175870) Salts of Bicuculline (B1666979) (e.g., Methiodide, Methobromide, Methochloride)

Quaternary ammonium salts of bicuculline, such as bicuculline methiodide, methobromide, and methochloride, are commonly used derivatives in research. nih.govnih.govtocris.comtocris.comtocris.comnih.govbiocrick.comuni.luhellobio.comtocris.com These salts are formed by the methylation of the nitrogen atom in the isoquinoline (B145761) ring of bicuculline, resulting in a positively charged quaternary amine.

Enhanced Stability and Water Solubility for Experimental Use

A key advantage of the quaternary ammonium salts over (-)-bicuculline is their significantly enhanced water solubility and stability. nih.govtocris.comnih.govtocris.com this compound itself is sparingly soluble in water and unstable at physiological pH, undergoing hydrolysis of its lactone ring. nih.govsigmaaldrich.comnih.gov The quaternary salts, being charged species, are much more soluble in aqueous solutions, making them easier to prepare and use in biological experiments. tocris.comtocris.comtocris.combiocrick.comrndsystems.combio-techne.comrndsystems.comchemodex.com This increased stability and solubility are crucial for in vitro and in vivo studies requiring stable stock solutions and consistent concentrations. For example, this compound methiodide is soluble up to 20 mM in water and 50 mM in DMSO, while this compound methochloride is soluble up to 100 mM in water. tocris.comrndsystems.comrndsystems.com

The enhanced stability of quaternary salts compared to bicuculline at physiological pH is a significant benefit for prolonged experiments. nih.gov

Distinct Pharmacological Profiles and Receptor Selectivity

While primarily known as GABAA receptor antagonists, the quaternary salts of bicuculline can exhibit distinct pharmacological profiles and receptor selectivity compared to the parent compound. They are generally considered to have similar potency as GABAA antagonists to bicuculline. nih.gov However, some studies suggest that small structural changes in ligands can alter selectivity towards different receptor subunit compositions. nih.gov

Research indicates that the quaternary salts, including bicuculline methiodide and methobromide, are potent and selective antagonists at the GABAA receptor binding site. hellobio.comresearchgate.net They competitively displace GABA from its binding site, preventing receptor activation. hellobio.comchemodex.com

Non-GABAergic Actions of Quaternary Salts

Beyond their primary action as GABAA antagonists, quaternary ammonium salts of bicuculline have been reported to exhibit non-GABAergic actions. tocris.comnih.govbiocrick.comtocris.com These include effects on calcium-activated potassium channels, particularly small-conductance calcium-activated potassium (SK) channels. tocris.combiocrick.comhellobio.comresearchgate.net For instance, bicuculline methiodide and methochloride have been shown to block SK channels. tocris.comhellobio.comrndsystems.comsigmaaldrich.comsigmaaldrich.com

Additionally, actions on nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase have been reported for these derivatives. hellobio.comchemodex.com These non-GABAergic effects are important considerations when using quaternary bicuculline salts in research, as they can contribute to the observed biological outcomes.

Bicucine: Hydrolytic Product and its Activity Profile

Bicucine is the hydrolytic product of this compound, formed by the opening of the lactone ring. nih.gov This conversion occurs readily at physiological pH, contributing to the instability of bicuculline in aqueous solutions. nih.govsigmaaldrich.comnih.gov

Bicucine is reported to be a much less active convulsant compared to bicuculline. nih.gov Studies on the neuropharmacological activity of bicuculline and related compounds have indicated that bicucine has significantly reduced activity. nih.gov This lower activity underscores the importance of using stable forms of bicuculline, such as the quaternary salts, in experiments where maintaining consistent GABAA receptor blockade is critical.

Development and Characterization of Novel this compound Analogues for Specificity Enhancement

The ongoing research into GABAA receptor subtypes and their roles in various physiological and pathological processes has driven the development of novel bicuculline analogues aimed at enhancing specificity for particular receptor compositions or allosteric sites. researchgate.netresearchgate.net

While bicuculline itself shows a lack of strong dependence on subunit composition for its antagonist action at most GABAA receptor subtypes, with some exceptions like α6-containing receptors and GABAC receptors, the development of analogues seeks to achieve greater selectivity. nih.gov

Recent research has explored structural analogues of bicuculline, investigating their interactions with GABAA receptors. researchgate.net For example, some novel analogues have been found to act as positive allosteric modulators, interacting with sites distinct from the orthosteric GABA binding site, such as the benzodiazepine (B76468) binding site or novel unidentified sites. researchgate.netnih.gov These studies highlight the potential for designing bicuculline-inspired compounds with diverse pharmacological profiles, including subtype-selective modulation of GABAA receptors. nih.govresearchgate.net The development and characterization of these novel analogues contribute to a deeper understanding of GABAA receptor pharmacology and the potential for developing more targeted therapeutic agents.

Future Directions and Advanced Methodologies in Bicuculline Research

Integration with Optogenetic and Chemogenetic Approaches in Circuit Dissection

The combination of (-)-Bicuculline with optogenetic and chemogenetic techniques represents a powerful approach for dissecting the role of specific neuronal populations and circuits. Optogenetics allows for the precise control of neuronal activity using light, while chemogenetics employs engineered receptors activated by designer drugs to achieve targeted modulation nih.govphysiology.org. Integrating these techniques with this compound-induced disinhibition enables researchers to investigate the contribution of defined neuronal pathways to network activity and behavior with enhanced specificity.

For instance, chemogenetic approaches, such as using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), allow for reversible control of neuronal activity in specific cell populations physiology.orgnih.gov. When combined with the application of this compound, this can help to isolate the function of a particular circuit element by blocking GABAergic inhibition within that population or its downstream targets while simultaneously manipulating the activity of interest using chemogenetic tools. This integrated approach is particularly valuable in complex systems, including primate brains, where the spatial limitations of other techniques like optogenetics can be a challenge nih.gov. Studies have demonstrated the utility of chemogenetics in dissecting neural circuits in nonhuman primates, for example, in the context of epilepsy models where this compound can induce epileptic-like activity nih.gov.

Similarly, optogenetics can be used to precisely activate or inhibit specific neurons or projections within a circuit nih.gov. By applying this compound to disinhibit a network and then using optogenetic stimulation or inhibition of a defined neuronal subset, researchers can determine how that subset influences the disinhibited network activity and contributes to specific physiological or behavioral outcomes nih.govresearchgate.net. This allows for a more causal understanding of circuit function compared to relying solely on pharmacological blockade.

Advanced Electrophysiological Techniques for Single-Channel and Network-Level Analysis

Advanced electrophysiological techniques continue to be essential for understanding the precise mechanisms of this compound action at both the single-channel and network levels. Patch-clamp techniques, including single-channel and whole-cell recordings, provide high-resolution data on the interaction of this compound with individual GABAA receptor channels and its effects on neuronal membrane properties and synaptic currents researchgate.netpnas.org.

Single-channel recordings can reveal how this compound affects the opening and closing kinetics, as well as the conductance states, of individual GABAA receptors researchgate.net. This level of detail is crucial for understanding the molecular basis of its competitive antagonism. Studies using patch-clamp techniques have shown that this compound blocks channel activity in a concentration-dependent manner researchgate.net.

At the network level, multi-electrode arrays and planar array electrophysiology allow for simultaneous recording of activity from multiple neurons, providing insights into how this compound-induced disinhibition affects network synchronicity, oscillation patterns, and the propagation of activity mdpi.comresearchgate.net. These techniques are vital for studying the role of GABAergic inhibition in shaping network dynamics and how its blockade by this compound can lead to hyperexcitable states, such as those observed in epilepsy wikipedia.orgmdpi.com. Population patch-clamp methods, for instance, offer a higher throughput approach to study the pharmacological effects of compounds like this compound on recombinant GABAA receptors expressed in cell lines, allowing for the assessment of its impact on GABA-induced currents at a population level researchgate.net.

Furthermore, combining electrophysiology with techniques like calcium imaging or voltage-sensitive dyes can provide a more comprehensive picture of neuronal activity and how it is modulated by this compound in the context of intact circuits or even in vivo.

High-Throughput Screening for Novel this compound Derivatives with Enhanced Selectivity

While this compound is a valuable research tool, its utility can be limited by off-target effects, such as blocking Ca2+-activated potassium channels wikipedia.orgphysiology.org. The development of novel this compound derivatives with enhanced selectivity for specific GABAA receptor subtypes is a significant area of future research researchgate.net. High-throughput screening (HTS) methodologies are instrumental in this effort, allowing for the rapid evaluation of large libraries of compounds for their activity at different GABAA receptor isoforms.

HTS assays, often utilizing fluorescence-based or electrophysiological readouts, can identify compounds that selectively antagonize specific combinations of GABAA receptor subunits researchgate.netnih.gov. This is particularly important given the diverse subunit composition of GABAA receptors and their varied roles in different brain regions and neuronal circuits. Research has already identified structural analogues of this compound that exhibit differential interactions with various GABAA receptor subtypes, suggesting the potential for developing more selective antagonists researchgate.netnih.gov.

Structure-activity relationship (SAR) studies, guided by HTS results and computational modeling, are crucial for optimizing the selectivity and potency of these derivatives wjpps.com. By understanding how structural modifications to the this compound molecule affect its binding affinity and efficacy at different receptor subtypes, researchers can design and synthesize compounds with improved pharmacological profiles. This could lead to the development of more precise tools for dissecting the functions of specific GABAA receptor subtypes and potentially identify novel therapeutic targets.

Multi-Omics Approaches to Elucidate Downstream Molecular Pathways of this compound Action

Understanding the full impact of this compound on neuronal function requires investigating the downstream molecular pathways affected by GABAA receptor blockade. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to achieve a holistic understanding of these effects azolifesciences.comgenexplain.com.

By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and the profile of small molecules (metabolomics) in response to this compound application, researchers can identify the complex molecular cascades that are activated or suppressed following disinhibition azolifesciences.comgenexplain.com. For example, transcriptomic analysis can reveal changes in the expression of genes related to neuronal excitability, synaptic plasticity, or cellular stress in response to sustained disinhibition. Proteomic studies can identify alterations in the abundance or post-translational modification of key proteins involved in these processes. genexplain.com Metabolomics can provide insights into metabolic changes that occur as a consequence of altered neuronal activity cd-genomics.com.

Integrating these different layers of omics data can help to build comprehensive models of how this compound-induced GABAA receptor blockade impacts cellular function and network activity nih.gov. This can reveal novel downstream targets and pathways that were not previously associated with GABAergic signaling or the effects of its blockade. Such studies can provide a deeper understanding of the mechanisms underlying conditions where GABAergic dysfunction is implicated and potentially identify new avenues for therapeutic intervention. Research has already begun to utilize multi-omics approaches in the context of neuronal studies, demonstrating their potential to uncover complex regulatory mechanisms cd-genomics.comru.nl.

Q & A

Q. What is the primary mechanism of action of (-)-Bicuculline in neuronal studies, and how is it experimentally validated?

this compound acts as a competitive antagonist at GABAA receptors, blocking inhibitory synaptic transmission. To validate this, researchers often use electrophysiological recordings (e.g., patch-clamp) in primary neuronal cultures treated with bicuculline, observing increased excitatory activity via reduced GABAergic currents. Confirmatory assays include radioligand binding studies to quantify receptor affinity .

Q. How should researchers design experiments to test the effects of this compound on synaptic plasticity?

Experimental design should include control groups (e.g., untreated neurons or GABAA agonist-treated samples) and treatment groups with varying bicuculline concentrations. Use techniques like immunofluorescence for synaptic marker quantification (e.g., synaptophysin) and calcium imaging to measure neuronal activity. Ensure replication across biological replicates to account for variability .

Q. What are the standard protocols for preparing this compound solutions to ensure stability in vitro?

Dissolve this compound in DMSO (≤0.1% final concentration) or ethanol, and store aliquots at -20°C protected from light. Validate potency via dose-response curves in pilot experiments. Include vehicle controls to rule out solvent effects on neuronal activity .

Q. How can researchers mitigate off-target effects of this compound in neuropharmacological studies?

Use low concentrations (typically 10–50 µM) to minimize non-specific binding. Pair with genetic knockdown (e.g., siRNA targeting GABAA receptor subunits) or pharmacological rescue experiments (e.g., co-application of GABA agonists) to confirm specificity .

Q. What statistical methods are appropriate for analyzing bicuculline-induced changes in gene expression?

For RNA-seq or microarray data, apply Benjamini-Hochberg correction for multiple comparisons. Use tools like GEO2R for differential expression analysis and ToppFun for functional enrichment of neuronal pathways. Normalize data to housekeeping genes and validate via qPCR .

Advanced Research Questions

Q. How can conflicting results in bicuculline-mediated gene expression datasets be reconciled?

Discrepancies may arise from differences in neuronal subtypes, treatment duration, or batch effects. Perform meta-analyses using standardized normalization methods across datasets (e.g., Z-score transformation). Validate findings with orthogonal techniques like single-cell RNA sequencing and cross-reference with public repositories (e.g., GEO datasets GSEXXXXX) .

Q. What strategies optimize the use of this compound in vivo to study epilepsy models while minimizing mortality?

Employ dose-escalation studies to identify sub-convulsive thresholds. Combine bicuculline with EEG monitoring to detect seizure onset. Use transgenic models (e.g., DBA/2 mice) with heightened seizure susceptibility. Adhere to ethical guidelines for humane endpoints and anesthesia protocols .

Q. How can the PICOT framework structure a study on this compound’s neuroprotective effects in ischemic stroke?

  • P (Population): Adult rodent models of middle cerebral artery occlusion.
  • I (Intervention): Intravenous bicuculline post-ischemia.
  • C (Comparison): Saline-treated controls.
  • O (Outcome): Infarct volume reduction (MRI) and behavioral recovery.
  • T (Time): 7-day post-treatment assessment. This framework ensures alignment between hypotheses and measurable outcomes .

Q. What advanced techniques resolve bicuculline’s impact on network-level neuronal oscillations?

Use multielectrode array (MEA) recordings in hippocampal slices or optogenetic stimulation paired with bicuculline treatment. Apply wavelet analysis to characterize frequency-band perturbations (e.g., gamma oscillations) and computational modeling to predict network dynamics .

Q. How do researchers integrate contradictory literature on bicuculline’s role in neuroinflammation?

Conduct systematic reviews using PRISMA guidelines to identify bias (e.g., publication bias in pro-inflammatory outcomes). Perform subgroup analyses based on experimental models (e.g., microglial vs. astrocyte cultures). Validate hypotheses with cytokine profiling (e.g., IL-1β, TNF-α ELISA) in bicuculline-treated co-culture systems .

Methodological Considerations

  • Data Reproducibility : Document batch numbers, solvent sources, and animal strains. Share protocols via platforms like Protocols.io .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approval .
  • Literature Integration : Use citation managers (e.g., Zotero) to track primary sources and avoid over-reliance on reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.